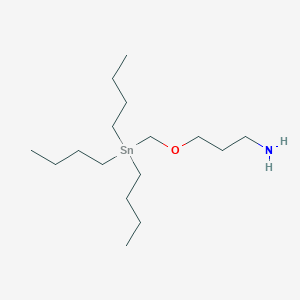
3-((Tributylstannyl)methoxy)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Tributylstannyl)methoxy)propan-1-amine is a chemical compound that has gained attention in the scientific research community due to its unique properties. This compound is commonly used as a reagent in organic synthesis and has shown potential as a tool in the development of new drugs. In
Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
The compound 3-((Tributylstannyl)methoxy)propan-1-amine plays a crucial role in the synthesis of complex molecules, such as C-substituted morpholines from aldehydes, showcasing its versatility in organic synthesis. For example, it is used in Stannylamine Protocol (SnAP) Reagents for efficient molecular constructions, demonstrating its utility in crafting morpholine derivatives, which are valuable in medicinal chemistry and drug development (Luescher, Jindakun, & Bode, 2019).
Material Science and Sensor Development
This chemical also finds applications in material science, where it has been used in the modification of carbon nanotubes (CNTs) to enhance their properties. For instance, 3-(trimethoxysilyl)propan-1-amine-modified CNTs have shown significant improvements in selective sensing capabilities, such as in the development of iodide-selective electrodes. These materials exhibit high accuracy and selectivity, demonstrating the compound's role in advancing sensor technology (Ghaedi et al., 2015).
Advanced Organic Synthesis Techniques
Furthermore, 3-((Tributylstannyl)methoxy)propan-1-amine is instrumental in creating intricate organic structures through advanced synthesis techniques. Its application in tandem one-pot reactions, including condensation, cyclization, and dipolar cycloaddition, facilitates the production of tricyclic amines from simple aldehydes. This capability is pivotal for synthesizing natural products and pharmaceuticals, illustrating the compound's importance in complex organic synthesis (Burrell, Coldham, & Oram, 2009).
Catalysis and Green Chemistry
In the realm of catalysis and green chemistry, this compound contributes to the development of environmentally friendly synthetic pathways. Its use in the bis-stannylation of allenes for regio- and stereocontrolled allylation reactions exemplifies its role in creating more sustainable and selective chemical processes. These reactions are crucial for synthesizing diol derivatives and advancing green chemistry principles (Williams & Fultz, 2005).
Propiedades
IUPAC Name |
3-(tributylstannylmethoxy)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO.3C4H9.Sn/c1-6-4-2-3-5;3*1-3-4-2;/h1-5H2;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLUZZMSFDSMIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37NOSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Tributylstannyl)methoxy)propan-1-amine | |
CAS RN |
1577233-70-5 |
Source


|
| Record name | 1577233-70-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-methyl-1-(3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}phenyl)-1H-pyrazole-4-carboxylate](/img/structure/B2804439.png)

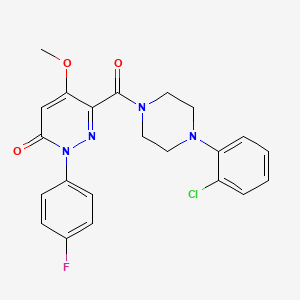
![methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2804445.png)
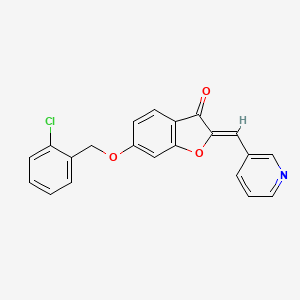
![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2804449.png)

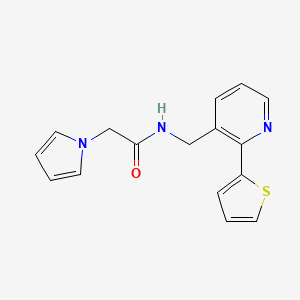

![2-(6-Oxobenzo[c]chromen-3-yl)oxyacetic acid](/img/structure/B2804456.png)
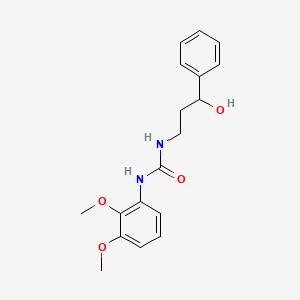
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2804459.png)
![N-(5-chloro-2-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2804460.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2804462.png)